Cyclokirilodiol

Description

Contextualization within Natural Products Chemistry and Triterpenoid (B12794562) Research

Cyclokirilodiol is classified within the broad and diverse field of natural products chemistry, which focuses on chemical compounds derived from living organisms. geomar.denpatlas.orgsioc-journal.cn These natural products are often complex in structure and serve as a rich source for the discovery of new therapeutic agents. nih.gov this compound is specifically a type of triterpenoid, a large and varied class of organic compounds derived from a 30-carbon precursor, squalene. cabidigitallibrary.org Triterpenoids are widely distributed in the plant kingdom and are known for their significant physiological activities. cabidigitallibrary.org

The study of triterpenoids like this compound is a significant sub-discipline of natural products chemistry. Researchers in this area are interested in the isolation, structure elucidation, synthesis, and biological evaluation of these complex molecules. sioc-journal.cnresearchgate.net The structural diversity and potent biological activities of triterpenoids make them a compelling area of investigation for the development of new pharmaceuticals. researchgate.net

Significance of Lanostane (B1242432) and Cycloartane (B1207475) Derivatives in Biological Sciences

This compound belongs to the cycloartane class of triterpenoids, which are structurally related to lanostane derivatives. ontosight.aichemistry-chemists.com Both lanostanes and cycloartanes are tetracyclic triterpenoids that serve as key intermediates in the biosynthesis of steroids in fungi, animals (lanostane), and plants (cycloartane). chemistry-chemists.comucc.ie

These two classes of compounds have demonstrated a wide array of biological activities, making them of significant interest to the biological sciences. tandfonline.comresearchgate.net

Lanostane Derivatives: Found primarily in fungi and some plants, lanostane-type triterpenoids have been reported to possess anti-inflammatory, antimicrobial, cytotoxic, and antitumor properties. researchgate.netontosight.ainih.gov Some have also shown potential as P-glycoprotein efflux pump modulators in cancer cells, suggesting a role in overcoming multidrug resistance. researchgate.net Furthermore, certain lanostane derivatives have been identified as inhibitors of enzymes like PTP1B, indicating their potential in cancer therapy. nih.gov

Cycloartane Derivatives: Cycloartanes, characterized by a cyclopropane (B1198618) ring, are abundant in plants and exhibit a broad spectrum of pharmacological effects. tandfonline.comontosight.ai Research has highlighted their anti-inflammatory, antioxidant, anticancer, antiviral, and immunomodulatory activities. tandfonline.comresearchgate.netontosight.ai They have also been investigated for their potential in treating conditions like chronic renal failure and for their inhibitory effects on various enzymes. researchgate.net The unique and complex structures of cycloartanes make them attractive scaffolds for the development of new therapeutic agents. tandfonline.comontosight.ai

Historical Perspective on the Discovery and Initial Characterization of this compound

This compound was first isolated from the seeds of Trichosanthes kirilowii Maxim., a plant belonging to the Cucurbitaceae family. cabidigitallibrary.orgplantaedb.com The discovery and initial characterization of this compound and its isomer, Isothis compound, were reported in the chemical and pharmaceutical literature. cabidigitallibrary.orgdntb.gov.uasyncsci.com The elucidation of their structures was accomplished through spectroscopic techniques, which are standard methods in natural product chemistry for determining the three-dimensional arrangement of atoms in a molecule. nih.gov

The initial research laid the groundwork for further investigation into the chemical properties and potential biological activities of this novel cycloartane triterpenoid. The discovery of new natural products like this compound is a crucial first step in the long process of drug discovery and development. nih.govnih.govuniversiteitleiden.nl

Overview of Current Research Trajectories for this compound and Related Analogues

Current research on this compound and its analogues appears to be focused on exploring their potential therapeutic applications, particularly in the areas of inflammation and cancer. The anti-inflammatory effects of triterpenes from Trichosanthes kirilowii have been a subject of study. cabidigitallibrary.org

The broader research on cycloartane and lanostane derivatives provides a strong rationale for investigating this compound's bioactivities. For instance, studies on other cycloartanes have demonstrated their potential as cytotoxic agents against various cancer cell lines and as inhibitors of enzymes like aromatase. nih.gov Similarly, the diverse biological activities of lanostane derivatives, including their anti-inflammatory and anticancer effects, suggest that this compound and its synthetic analogues could possess similar properties. researchgate.net

The synthesis of novel analogues of these natural products is a key strategy in medicinal chemistry to optimize their biological activity and develop more potent and selective drug candidates. ucc.ie

Scope and Objectives of Comprehensive this compound Research

A comprehensive research program on this compound would encompass several key objectives:

Detailed Biological Profiling: Systematically screening this compound for a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects.

Mechanism of Action Studies: Investigating the molecular mechanisms by which this compound exerts its biological effects. This could involve identifying its cellular targets and signaling pathways.

Synthesis of Analogues: Synthesizing a library of this compound analogues with modifications to its chemical structure. This would allow for the exploration of structure-activity relationships (SAR) and the identification of more potent and selective compounds.

Preclinical Development: For promising analogues, conducting preclinical studies to evaluate their efficacy and safety in animal models of disease.

The ultimate goal of such research would be to determine if this compound or its derivatives have the potential to be developed into new therapeutic agents for human diseases.

Data Tables

Table 1: Biological Activities of Lanostane and Cycloartane Derivatives

| Compound Class | Reported Biological Activities |

| Lanostane Derivatives | Anti-inflammatory, Antimicrobial, Cytotoxic, Antitumor, P-glycoprotein efflux pump modulation, PTP1B inhibition researchgate.netontosight.ainih.gov |

| Cycloartane Derivatives | Anti-inflammatory, Antioxidant, Anticancer, Antiviral, Immunomodulatory, Aromatase inhibition tandfonline.comresearchgate.netontosight.ainih.gov |

Table 2: Key Research Areas for this compound

| Research Area | Focus |

| Biological Screening | Evaluation of anti-inflammatory, anticancer, and other potential therapeutic effects. |

| Mechanistic Studies | Identification of molecular targets and signaling pathways. |

| Medicinal Chemistry | Synthesis of analogues to improve potency and selectivity. |

| Preclinical Evaluation | In vivo studies to assess efficacy and safety of promising compounds. |

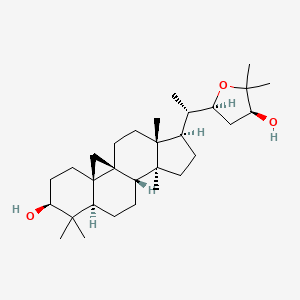

Structure

3D Structure

Properties

CAS No. |

188725-44-2 |

|---|---|

Molecular Formula |

C30H50O3 |

Molecular Weight |

458.7 g/mol |

IUPAC Name |

(3S,5S)-5-[(1S)-1-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]ethyl]-2,2-dimethyloxolan-3-ol |

InChI |

InChI=1S/C30H50O3/c1-18(20-16-24(32)26(4,5)33-20)19-10-12-28(7)22-9-8-21-25(2,3)23(31)11-13-29(21)17-30(22,29)15-14-27(19,28)6/h18-24,31-32H,8-17H2,1-7H3/t18-,19+,20-,21-,22-,23-,24-,27+,28-,29+,30-/m0/s1 |

InChI Key |

MCQQYOJCESNCDO-FAFMSXLASA-N |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C)[C@@H]6C[C@@H](C(O6)(C)C)O |

Canonical SMILES |

CC(C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C)C6CC(C(O6)(C)C)O |

Origin of Product |

United States |

Occurrence, Isolation, and Natural Diversity of Cyclokirilodiol

Identification of Natural Sources and Distribution within Biological Systems

The study of Cyclokirilodiol is intrinsically linked to its primary natural source, the seeds of the plant Trichosanthes kirilowii Maxim.

This compound was first identified as a novel compound through its isolation from the seeds of Trichosanthes kirilowii Maxim. researchgate.netresearchgate.net Researchers successfully separated this cycloartane-type triterpene alcohol from the nonsaponifiable lipid fraction which was obtained from a methanolic extract of the seeds. researchgate.netresearchgate.netmolaid.com Its structure was determined through detailed spectroscopic analyses as (22S,24S)-22,25-epoxy-24-hydroxy-5α-cycloartan-3β-ol. researchgate.netresearchgate.net This initial discovery highlighted it as a new addition to the diverse chemical constituents found within Trichosanthes seeds. worldscientific.com

The plant Trichosanthes kirilowii Maxim. belongs to the Cucurbitaceae family, a large family of flowering plants also known as the gourd family. dntb.gov.uagrafiati.comncsu.edu This family is known for producing a wide array of bioactive compounds, including various triterpenoids. worldscientific.comscienceasia.org The genus Trichosanthes is the largest within this family, with its center of diversity in southern and eastern Asia. ncsu.edu The presence of cycloartane (B1207475) triterpenoids, such as this compound, in T. kirilowii is consistent with the known chemotaxonomy of the Cucurbitaceae family, which is characterized by the production of compounds like cucurbitacins and other triterpenes. researchgate.networldscientific.comscienceasia.org T. kirilowii is a significant plant in Chinese herbalism and is cultivated as a medicinal crop. ncsu.edu

Co-occurrence and Isolation of Structurally Related Cycloartanes (e.g., Isothis compound)

This compound is not found in isolation within its natural source. It co-occurs with a variety of other structurally similar compounds.

During the initial isolation of this compound from Trichosanthes kirilowii seeds, a novel isomer, Isothis compound, was also discovered and characterized. researchgate.netresearchgate.net Isothis compound was identified as (22R,24S)-22,25-epoxy-24-hydroxy-5α-cycloartan-3β-ol, differing from this compound in the stereochemistry at the C-22 position. researchgate.netresearchgate.net The seeds of T. kirilowii are a rich source of various triterpenes, including other cycloartanes and cucurbitanes. worldscientific.com Further research on the chemical constituents of this plant has led to the isolation of other related compounds, such as 7-oxo-10α-cucurbitadienol and karounidiol (B1673296) derivatives. worldscientific.com The co-isolation of these compounds underscores the biosynthetic diversity within the plant. worldscientific.comscienceasia.org

Data Tables

Table 1: Key Triterpenoids Isolated from Trichosanthes kirilowii Seeds

| Compound Name | Type | Reference |

| This compound | Cycloartane | researchgate.net |

| Isothis compound | Cycloartane | researchgate.net |

| 7-oxo-10α-cucurbitadienol | Cucurbitane | worldscientific.com |

| Karounidiol | Triterpene | worldscientific.com |

| 3,29-dibenzoylkarounitriol | Triterpene | worldscientific.com |

Structural Elucidation and Definitive Characterization of Cyclokirilodiol

Classification as a Lanostane (B1242432) Derivative and Cycloartane-Type Triterpene Alcohol

Cyclokirilodiol is classified as a lanostane derivative, a type of tetracyclic triterpenoid (B12794562). naturalproducts.net More specifically, it belongs to the cycloartane-type triterpene alcohols. researchgate.netchemistry-chemists.comresearchgate.netscribd.com The foundational structure of cycloartanes is the 9β,19-cyclo-5α-lanostane skeleton. chemistry-chemists.com This classification is crucial as it places this compound within a group of compounds known for their biosynthesis in photosynthetic eukaryotes and their role as precursors in the formation of plant sterols. chemistry-chemists.com The presence of the characteristic 9,19-cyclopropane ring is a defining feature of this class of triterpenoids. chemistry-chemists.com

Detailed Analysis of the this compound Chemical Structure

The chemical structure of this compound has been meticulously determined through various analytical techniques. alliedacademies.org

Identification of the Core Lanostane Backbone and Cyclopentaperhydrophenanthrene Ring System

The fundamental framework of this compound is a lanostane backbone. naturalproducts.net This core is a tetracyclic system composed of four fused rings, a characteristic feature of steroids and their derivatives. researchgate.netwikipedia.org This ring system is also known as the cyclopentanoperhydrophenanthrene or gonane (B1236691) nucleus, which consists of three six-membered cyclohexane (B81311) rings (A, B, and C) and one five-membered cyclopentane (B165970) ring (D). wikipedia.orgpocketdentistry.comnih.gov This fundamental structure is shared by a vast array of biologically important molecules, including cholesterol and various hormones. researchgate.netwikipedia.orgpocketdentistry.com

Position and Nature of Hydroxyl Substituents (e.g., at C-3 and C-24)

Key to the specific identity of this compound are its hydroxyl (-OH) substituents. Detailed analysis has confirmed the presence of hydroxyl groups at the C-3 and C-24 positions of the molecule. alliedacademies.orgontosight.ai The hydroxyl group at C-3 is a common feature in many sterols and triterpenoids, while the C-24 hydroxyl group is located on the side chain, contributing to the molecule's specific properties.

Characterization of the Epoxide Ring (e.g., between C-22 and C-25)

A distinctive feature of this compound is the presence of an epoxide ring. ontosight.ai This three-membered ring, consisting of an oxygen atom bonded to two adjacent carbon atoms, is located between C-22 and C-25 of the side chain. alliedacademies.orgontosight.ai The presence and position of this epoxide ring are critical to the molecule's unique chemical reactivity and biological profile. nih.gov

Elucidation of Absolute Stereochemistry (e.g., 3β, 22S, 24S)

The precise three-dimensional arrangement of atoms, or stereochemistry, is vital for a complete structural description. For this compound, the absolute stereochemistry has been determined as 3β, 22S, 24S. researchgate.netresearchgate.net This notation indicates the specific spatial orientation of the hydroxyl group at C-3 (β), and the substituents around the chiral centers at C-22 and C-24 (S configuration). researchgate.netresearchgate.net

Biosynthesis and Biogenetic Pathways of Cyclokirilodiol

Precursor Molecules and Early Stages of Triterpenoid (B12794562) Biosynthesis

The journey to Cyclokirilodiol begins with the universal precursors of all isoprenoids, which are assembled into the C30 hydrocarbon, squalene. This linear molecule then undergoes a critical epoxidation to prepare it for the complex cyclization cascade.

The biosynthesis of triterpenoids, including this compound, initiates from the linear C30 precursor, squalene. In an essential preparatory step, squalene is oxidized by the enzyme squalene monooxygenase to form (S)-2,3-oxidosqualene, also known as squalene epoxide. wikipedia.org This epoxidation is a crucial activation step, as the epoxide ring introduces a reactive site that initiates the subsequent cyclization cascade. nih.gov (S)-2,3-oxidosqualene is a pivotal intermediate, standing at a metabolic branch point that leads to the synthesis of various sterols and triterpenoids across different organisms. wikipedia.orgnih.gov In plants, this intermediate is the direct substrate for a class of enzymes known as oxidosqualene cyclases (OSCs), which catalyze the formation of the diverse array of triterpenoid skeletons. researchgate.netresearchgate.net

The formation of the cycloartane (B1207475) skeleton, a defining feature of this compound, is a remarkable enzymatic feat catalyzed by cycloartenol synthase (CAS), a type of oxidosqualene cyclase. plos.orgmdpi.com The process begins with the protonation of the epoxide ring of 2,3-oxidosqualene within the enzyme's active site, which triggers a series of concerted cationic cyclizations and rearrangements. mdpi.com This cascade proceeds through a putative protosteryl cation intermediate. mdpi.comnih.gov

In organisms of a photosynthetic lineage, the cyclization of 2,3-oxidosqualene leads to cycloartenol. nih.gov A key distinction in the formation of the cycloartane skeleton, compared to the related lanostane (B1242432) skeleton, is the final step of the cyclization cascade. Instead of a simple deprotonation to yield a double bond, the reaction is terminated by the formation of a cyclopropane (B1198618) ring involving carbons 9 and 19. chempedia.info This results in the characteristic 9,19-cyclopropyl moiety of the cycloartane framework. plos.org The stereochemistry of this ring closure has been shown to proceed with retention of configuration. nih.gov This intricate cyclization converts the linear 2,3-oxidosqualene into the complex tetracyclic structure of cycloartenol, which serves as the foundational scaffold for further modifications leading to compounds like this compound. researchgate.netnih.gov

| Step | Substrate | Enzyme | Product | Key Transformation |

| 1 | Squalene | Squalene monooxygenase | (S)-2,3-Oxidosqualene | Epoxidation of the C2-C3 double bond |

| 2 | (S)-2,3-Oxidosqualene | Cycloartenol synthase (CAS) | Cycloartenol | Cation-initiated cyclization cascade and 9,19-cyclopropane ring formation |

Stereospecific Bioconversions and Functionalization Events

The biosynthesis of this compound is characterized by a high degree of stereochemical control at every step. The enzymes involved in the pathway, from the initial cyclization to the final functionalization, are highly stereospecific, ensuring that the product is formed with the correct three-dimensional arrangement of atoms.

The cyclization of 2,3-oxidosqualene to cycloartenol is a prime example of this stereospecificity. The cycloartenol synthase enzyme dictates the precise folding of the linear substrate, leading to a product with a specific and consistent stereochemistry at its multiple chiral centers. nih.gov The formation of the lanostane and cycloartane skeletons, for instance, results in a consistent relative stereochemistry of 5α, 8β, 10β, 13β, 14α, 17α, and 20α configurations. nih.gov

Subsequent functionalization events, such as the hydroxylations catalyzed by cytochrome P450 enzymes, are also highly stereospecific. beilstein-journals.org These enzymes are able to introduce hydroxyl groups at specific carbon atoms and with a defined stereochemical orientation (α or β). This precise control over the stereochemistry is crucial for the biological activity of the final molecule. The study of stereochemistry is fundamental to understanding the reactivity, selectivity, and properties of synthesized molecules in organic chemistry. rijournals.com

Comparative Biosynthetic Studies with other Lanostane and Cycloartane Derivatives

The biosynthesis of this compound, as a cycloartane-type triterpenoid, shares its early steps with a vast number of other natural products but also exhibits key differences. The primary divergence in the biosynthesis of tetracyclic triterpenoids occurs at the cyclization of 2,3-oxidosqualene. researchgate.netnih.gov

In non-photosynthetic organisms like fungi and animals, 2,3-oxidosqualene is cyclized by lanosterol synthase to form lanosterol. nih.govproquest.com In contrast, in photosynthetic organisms like plants, the same precursor is cyclized by cycloartenol synthase to yield cycloartenol. plos.orgnih.gov Lanosterol and cycloartenol are isomers that differ in the presence of a double bond at C8-C9 in lanosterol versus the 9,19-cyclopropane ring in cycloartenol. researchgate.netnih.gov

This initial cyclization product dictates the subsequent biosynthetic pathway. Both lanosterol and cycloartenol can be further modified by a suite of enzymes, primarily cytochrome P450s and acyltransferases, to generate a wide diversity of lanostane and cycloartane derivatives. frontiersin.orgacs.org For example, the cucurbitacins, also found in the Cucurbitaceae family, are derived from the cycloartane pathway, with cucurbitadienol being a key intermediate. nih.govrsc.orgmdpi.com The biosynthesis of these compounds involves extensive oxidation and sometimes acetylation of the initial cycloartane skeleton. nih.gov

The study of these parallel pathways highlights the evolutionary divergence of triterpenoid biosynthesis and provides a framework for understanding how the vast structural diversity of these compounds is generated from a common precursor.

| Feature | Lanostane Pathway | Cycloartane Pathway |

| Key Enzyme | Lanosterol Synthase (LAS) | Cycloartenol Synthase (CAS) |

| Initial Product | Lanosterol | Cycloartenol |

| Defining Structural Feature | C8-C9 double bond | 9,19-cyclopropane ring |

| Typical Organisms | Fungi, Animals | Plants, Algae |

| Examples of Derivatives | Cholesterol (in animals) | Phytosterols, Cucurbitacins, this compound (in plants) |

Synthesis of this compound Remains an Uncharted Area in Chemical Research

Despite the intricate and diverse world of natural product synthesis, the chemical compound this compound has not yet been the subject of published research detailing its total synthesis, semi-synthesis, or derivatization. Extensive searches of scientific literature and chemical databases have yielded no specific methodologies or strategies for the laboratory creation of this particular molecule.

As a result, a detailed discussion on the development of total synthesis strategies, including retrosynthetic analysis and stereocontrolled construction of its core structure, cannot be provided at this time. Similarly, information regarding semi-synthetic approaches from naturally occurring precursors and chemo-enzymatic modifications leading to this compound is not available in the current scientific record.

Chemical Synthesis, Semi Synthesis, and Derivatization of Cyclokirilodiol

Design and Synthesis of Novel Cyclokirilodiol Analogues and Derivatives

The generation of novel analogues and derivatives of a complex natural product like this compound is a cornerstone of medicinal chemistry. This process aims to improve the compound's therapeutic properties, explore its mechanism of action, and develop tools for further biological investigation. This endeavor relies on strategic chemical modifications to the core structure.

Strategies for Structural Diversification

Structural diversification involves creating a range of related compounds from a common chemical scaffold. For a complex molecule like this compound, several strategies can be employed to achieve this, often leveraging both synthetic and biosynthetic approaches.

Key strategies include:

Late-Stage Functionalization: This powerful approach involves modifying the complex core structure of the natural product in the final stages of a synthetic sequence. This allows for the rapid generation of multiple derivatives from a common advanced intermediate. Techniques such as C-H activation, oxidation, reduction, and the introduction of halogens or other functional groups can be used to modify specific positions on the this compound scaffold.

Semi-Synthesis: When a natural product can be isolated in reasonable quantities, semi-synthesis becomes a highly efficient method for diversification. This involves using the isolated natural product as a starting material and applying chemical transformations to its existing functional groups. For instance, the hydroxyl groups present in this compound could be esterified, etherified, or oxidized to explore the impact of these changes on biological activity.

Biosynthetic Engineering: Advances in synthetic biology allow for the manipulation of the biosynthetic pathways that produce natural products. By modifying the enzymes responsible for the synthesis of this compound in its native organism, it may be possible to generate novel analogues. This could involve introducing genes for "tailoring" enzymes like hydroxylases, methyltransferases, or glycosyltransferases from other organisms to act on the this compound precursor. vdoc.pubsyncsci.com

Divergent Total Synthesis: A total synthesis designed with diversification in mind would create key intermediates with functional groups that can be elaborated into a variety of different final products. This "divergent" approach allows chemists to explore modifications to the core carbon skeleton itself, which is often difficult to achieve through late-stage functionalization or semi-synthesis.

Targeted Modifications for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. plantaedb.com By systematically modifying a lead compound like this compound and assessing the biological activity of the resulting analogues, researchers can identify the key structural features—known as the pharmacophore—that are essential for its effects.

Targeted modifications for SAR studies often focus on:

Functional Group Modification: Systematically altering the functional groups of the parent molecule. For this compound, this would involve modifying its hydroxyl groups. For example, converting a hydroxyl group to a methyl ether would probe the importance of hydrogen bond donation, while converting it to an acetate (B1210297) ester would explore the effects of increased lipophilicity and steric bulk.

Stereochemical Inversion: The three-dimensional arrangement of atoms is critical for biological activity. Synthesizing stereoisomers (enantiomers or diastereomers) of this compound, such as its known naturally occurring diastereomer Isothis compound, can reveal the optimal stereochemistry for target binding. researchgate.net

Ring Modification: Altering the size or conformation of the rings in the cycloartane (B1207475) skeleton can provide insights into the spatial requirements of the biological target. This can involve ring-opening, ring-contraction, or ring-expansion reactions.

The results of these modifications are typically compiled into an SAR table, which helps to guide the design of future generations of more potent and selective compounds.

Illustrative SAR Data for a Hypothetical Series of this compound Analogues Below is an interactive data table illustrating how SAR data might be presented. The data is hypothetical and serves to demonstrate the concept.

| Compound ID | Modification from Parent Compound (this compound) | Relative Potency (%) | Notes |

| This compound | Parent Compound | 100 | Baseline activity. |

| Analog A | Methylation of 3β-hydroxyl group | 50 | Suggests the 3β-hydroxyl is important for activity, possibly as a hydrogen bond donor. |

| Analog B | Acetylation of 3β-hydroxyl group | 20 | Increased steric bulk and loss of hydrogen bond donation significantly reduces activity. |

| Analog C | Oxidation of 24-hydroxyl to a ketone | 110 | Slight increase in potency suggests a hydrogen bond acceptor is tolerated or preferred at this position. |

| Analog D | Inversion of stereochemistry at C-24 | 75 | Indicates that the specific stereochemistry at C-24 contributes to optimal activity. |

| Isothis compound | Diastereomer (inversion at C-22) | 90 | Suggests that the stereochemistry at C-22 has a modest impact on activity. |

Methodologies for Generating Libraries of this compound-Related Compounds

To explore the chemical space around a lead compound more broadly, researchers often generate compound libraries. These are collections of structurally related molecules that can be screened simultaneously to accelerate the discovery of new hits and to build a more comprehensive understanding of the SAR.

Methodologies for generating such libraries include:

Parallel Synthesis: This technique allows for the synthesis of a large number of compounds simultaneously in a spatially separated manner (e.g., in the wells of a microtiter plate). Each reaction vessel contains a different building block, leading to a distinct final product. This method is highly efficient for creating focused libraries where specific parts of the molecule are varied systematically.

Combinatorial Chemistry: This approach involves the systematic and repetitive combination of a set of chemical building blocks in all possible combinations to generate a large library of compounds. One powerful method is the "split-pool" synthesis, where beads of a solid support are mixed and split at each step of the reaction sequence, leading to a "one-bead, one-compound" library.

Diversity-Oriented Synthesis (DOS): Unlike target-oriented synthesis, which aims to create a specific molecule, DOS aims to produce a library of structurally diverse and complex molecules from a common starting material. This is achieved by using reaction pathways that can branch out to create a wide range of different molecular skeletons.

Target-Focused Libraries: These libraries are designed based on knowledge of the biological target. If the protein target of this compound were known, computational methods like molecular docking could be used to predict which modifications would be most likely to improve binding. The library would then be synthesized to test these predictions, making for a more rational and efficient approach than screening a random collection of compounds.

By employing these methodologies, chemists can efficiently generate and screen hundreds or thousands of this compound-related compounds, significantly accelerating the process of drug discovery and lead optimization.

Mechanistic Investigations of Cyclokirilodiol’s Biological Activities Preclinical Focus

Identification and Characterization of Putative Molecular Targets

Proteomic and Transcriptomic Profiling in Response to Cyclokirilodiol

No studies detailing the proteomic or transcriptomic changes in response to this compound were identified. Research that analyzes genome-wide changes in gene and protein expression is essential for understanding the broader cellular impact of a compound. At present, such data for this compound is not available in the public domain.

Elucidation of Intracellular Signaling Pathways Modulated by this compound

There is no available research that elucidates the specific intracellular signaling pathways modulated by this compound. Key signaling cascades, such as the MAPK, NF-κB, or PI3K/Akt pathways, are common targets for bioactive compounds. However, studies investigating the effects of this compound on these or any other signaling pathways have not been published.

Advanced Analytical Methods for Cyclokirilodiol Quantification and Profiling

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and quantification of cyclokirilodiol and its analogs. The ability to separate these structurally similar compounds is critical for accurate analysis.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of triterpenoids, including those related to this compound. nih.govnih.gov HPLC methods are essential for the quality control of plant extracts and pharmaceutical formulations containing these compounds. asiapharmaceutics.info

A typical HPLC system for triterpenoid (B12794562) analysis utilizes a reversed-phase C18 column. nih.govresearchgate.netasianpubs.org The mobile phase often consists of a gradient mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and an aqueous component, which may be acidified with an acid like phosphoric acid to improve peak shape and resolution. nih.govmdpi.com Detection is commonly performed using a UV detector, with wavelengths around 210 nm being effective for triterpenoids that lack strong chromophores. nih.govresearchgate.net

The development of HPLC methods involves optimizing several factors, including the choice of stationary phase, mobile phase composition, and flow rate to achieve adequate separation of structurally similar compounds. researchgate.net For instance, a study on the separation of triterpenoids from Diospyros kaki leaves successfully quantified three bioactive triterpene acids using an HPLC method with a C18 column and a mobile phase of methanol and aqueous phosphoric acid. nih.gov Similarly, a method for the simultaneous estimation of lupeol, stigmasterol, and β-sitosterol was developed using an isocratic elution with acetonitrile and ethanol. researchgate.net

Challenges in HPLC analysis include the separation of co-eluting compounds, which can be addressed by adjusting the chromatographic conditions or by employing more advanced detection techniques. nih.gov

Table 1: Example HPLC Parameters for Triterpenoid Analysis

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 | nih.govresearchgate.netasianpubs.org |

| Mobile Phase | Acetonitrile:Ethanol (Isocratic) | researchgate.net |

| Methanol:Aqueous H3PO4 (Gradient) | nih.gov | |

| Detection | UV at 210 nm | nih.govresearchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

Ultra-High-Performance Liquid Chromatography Coupled with Mass Spectrometry (UHPLC-MS/MS)

For enhanced sensitivity and selectivity, Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) has become the preferred technique for the analysis of complex mixtures containing compounds like this compound. diva-portal.orgresearchgate.net This method combines the superior separation power of UHPLC, which uses columns with smaller particle sizes (<2 μm), with the precise detection and structural elucidation capabilities of MS/MS. researchgate.net

UHPLC-MS/MS is particularly valuable for analyzing cucurbitane-type triterpenoids in plant extracts, such as those from Momordica charantia. mdpi.com The technique allows for the identification and quantification of multiple analytes in a single run, even at low concentrations. diva-portal.orgmdpi.com For instance, a UHPLC-MS/MS method was developed to identify and quantify ten cucurbitane-type triterpenoids in different cultivars of bitter melon. mdpi.com The separation was achieved on a BEH C18 column with a gradient mobile phase of aqueous formic acid in methanol and 100% methanol. mdpi.com

The mass spectrometer, often a triple quadrupole or an ion trap, provides high selectivity through techniques like selected reaction monitoring (SRM), which minimizes matrix effects and improves quantification accuracy. nih.gov The development of UHPLC-MS/MS methods requires careful optimization of both the chromatographic separation and the mass spectrometric parameters, including ionization source conditions and fragmentation patterns. researchgate.netnih.gov

Table 2: UHPLC-MS/MS Parameters for Cucurbitane Triterpenoid Analysis in Momordica charantia

| Parameter | Condition | Reference |

| Column | BEH C18 | mdpi.com |

| Mobile Phase | A: 0.01% aqueous formic acid in methanol | mdpi.com |

| B: 100% methanol | mdpi.com | |

| Ionization Mode | ESI Positive | mdpi.com |

| Parent Ion | [M + Na]+ | mdpi.com |

Spectroscopic Approaches for Quantitative Analysis

Spectroscopic methods provide alternative and complementary approaches for the quantification of this compound and related compounds, often with advantages in speed and simplicity.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantification of total triterpenoids. norfeed.netresearchgate.net This technique is based on the reaction of the analyte with a chromogenic agent to produce a colored product, the absorbance of which is measured at a specific wavelength. researchgate.netresearchgate.net The absorbance is directly proportional to the concentration of the triterpenoids in the sample. researchgate.net

A common method involves the use of a vanillin-sulfuric acid reagent, which reacts with triterpenoid saponins (B1172615) to form a chromophore with maximum absorbance around 540-544 nm. norfeed.net However, this method can be prone to interference from sugars present in plant matrices. norfeed.net To improve specificity, alternative reagents like p-anisaldehyde and sulfuric acid have been used, which can provide a specific wavelength for both steroidal and triterpenoid saponins. norfeed.net Another novel method utilizes 2-hydroxy-5-methylbenzaldehyde (B1329341) and concentrated sulfuric acid, which has been shown to enhance sensitivity and detection accuracy for total triterpenoids. researchgate.netnih.gov

While UV-Vis spectrophotometry is a valuable tool for rapid screening and total content determination, it lacks the specificity to quantify individual compounds like this compound within a complex mixture. nih.gov

Quantitative Nuclear Magnetic Resonance (qNMR) for Related Compounds

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful and versatile analytical tool for determining the absolute concentration and purity of organic compounds without the need for identical reference standards. researchgate.netresolvemass.caresearchgate.net The principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal. resolvemass.camestrelab.com

This technique is particularly useful for the analysis of complex mixtures, such as natural product extracts. researchgate.netmestrelab.com In the context of triterpenoids, qNMR has been used to selectively determine the content of specific compounds, such as 11-α-hydroxy-mogrosides (glycosylated cucurbitane-type triterpenoids) in dried fruits. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) qNMR methods, including ¹H qNMR and heteronuclear techniques like HSQC, can be employed for quantitative analysis. researchgate.netresearchgate.net

The accuracy of qNMR depends on proper experimental setup, including the choice of an appropriate internal standard and optimized data acquisition and processing parameters. researchgate.netintertek.com qNMR offers a significant advantage in that a single certified reference material can theoretically be used for the quantification of a wide variety of compounds. fujifilm.com

Application of hyphenated techniques for complex sample analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex samples containing compounds like this compound. ijpsjournal.comnumberanalytics.comnih.gov These integrated systems leverage the strengths of each individual technique to provide enhanced resolution, sensitivity, and specificity. asiapharmaceutics.infonih.gov

The most common and powerful hyphenated techniques in this context are LC-MS and GC-MS. ijpsjournal.comnih.gov LC-MS, and particularly its advanced form UHPLC-MS/MS, combines the high-resolution separation of liquid chromatography with the sensitive and selective detection of mass spectrometry. nih.gov This is crucial for identifying and quantifying trace components in complex biological matrices. numberanalytics.com

Another significant hyphenated technique is Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR). ajrconline.org This method provides unparalleled structural information for analytes separated from complex mixtures. ajrconline.org By trapping the eluent from the LC column, high-quality NMR spectra of minor components can be obtained, aiding in the definitive identification of novel or unknown compounds. ajrconline.org

The integration of multiple techniques, such as LC-NMR-MS, offers a multi-dimensional analytical approach, providing chromatographic, mass spectrometric, and nuclear magnetic resonance data from a single analysis. ajrconline.org The application of these advanced hyphenated techniques is essential for metabolomic studies, quality control of herbal products, and the discovery of new natural products. nih.gov

Development of Standardized Analytical Protocols

The development of standardized, validated analytical protocols is fundamental for the reliable and reproducible quantification of this compound in various matrices, including raw plant material, processed extracts, and biological samples. Standardization ensures that results are comparable across different laboratories and research studies, which is critical for quality control, phytochemical research, and potential pharmacokinetic investigations. The process involves meticulous method selection, optimization of instrumental parameters, and rigorous validation according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).

The primary objective is to create a method that is selective, sensitive, accurate, and precise for this compound. High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, is the most prevalent technique for this purpose due to its high resolution and sensitivity.

Method Optimization

The initial step in developing a protocol is the optimization of chromatographic conditions to achieve a sharp, symmetrical, and well-resolved peak for this compound, free from interference from other compounds in the sample matrix. Key parameters include:

Stationary Phase (Column): Reversed-phase columns, particularly those with a C18 (octadecylsilane) stationary phase, are most commonly employed for the separation of pentacyclic triterpenoids like this compound. The selection of particle size (e.g., 3.5 µm or 5 µm) and column dimensions influences efficiency and analysis time.

Mobile Phase: A binary or ternary solvent system is typically used. Due to the non-polar nature of this compound, mobile phases usually consist of an organic solvent, such as acetonitrile or methanol, and an aqueous component (e.g., purified water). Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate this compound from other compounds with varying polarities within a reasonable timeframe.

Detection: this compound lacks a strong chromophore, making UV detection challenging but feasible at lower wavelengths (e.g., 205-215 nm). A Photodiode Array (PDA) detector is advantageous as it can confirm the spectral purity of the analyte peak. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. Electrospray Ionization (ESI) is a common ion source used for triterpenoids.

Method Validation

Once optimized, the method must be validated to demonstrate its suitability for the intended purpose.

Specificity and Selectivity: The method's ability to unequivocally assess this compound in the presence of other components is confirmed by comparing the chromatograms of blank samples, a standard solution of this compound, and the test sample. Peak purity analysis using a PDA detector or the high selectivity of MS/MS transitions (Selected Reaction Monitoring, SRM) provides definitive proof of specificity.

Linearity and Range: Linearity is established by analyzing a series of standard solutions of this compound at different concentrations. A calibration curve is generated by plotting the instrument response (e.g., peak area) against the concentration. The relationship is typically evaluated by the coefficient of determination (r²), which should ideally be ≥ 0.999.

Table 1: Representative Linearity Data for this compound Quantification

This interactive table shows typical calibration curve data for an HPLC-UV method.

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 2.5 | 58.9 |

| 5.0 | 115.3 |

| 10.0 | 231.5 |

| 25.0 | 579.1 |

| 50.0 | 1162.4 |

| 100.0 | 2320.7 |

| Regression Equation | y = 23.18x + 1.15 |

| Coefficient (r²) | 0.9998 |

Accuracy: Accuracy is determined through recovery studies. A known amount of pure this compound standard is added (spiked) into a sample matrix that has a low or non-existent endogenous level of the compound. The sample is then analyzed, and the percentage of the spiked amount that is measured (% recovery) is calculated.

Table 2: Accuracy Assessment via Recovery Study

This table presents results from a typical recovery experiment at three different concentration levels.

| Sample | Initial Conc. (µg/mL) | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |

| 1 | 15.2 | 10.0 | 25.0 | 98.0 |

| 2 | 15.2 | 20.0 | 35.5 | 101.5 |

| 3 | 15.2 | 40.0 | 54.8 | 99.0 |

| Average Recovery | 99.5 |

Precision: Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). It is expressed as the relative standard deviation (%RSD) of a series of measurements. Repeatability is determined by analyzing the same sample multiple times on the same day, while intermediate precision involves analysis on different days or by different analysts.

Table 3: Intra-day and Inter-day Precision for this compound Analysis

This table summarizes the precision results, with %RSD values typically required to be below 2-3%.

| Concentration Level (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=3 days) |

| Low (5 µg/mL) | 1.45 | 1.89 |

| Medium (25 µg/mL) | 0.98 | 1.35 |

| High (50 µg/mL) | 0.75 | 1.12 |

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of this compound that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. These are typically calculated based on the signal-to-noise ratio (S/N) of the chromatogram, with S/N ≈ 3 for LOD and S/N ≈ 10 for LOQ. For a typical HPLC-UV method, the LOQ for this compound might be in the range of 0.5-1.0 µg/mL, whereas for a more sensitive LC-MS/MS method, it could be in the low ng/mL range.

Robustness: The robustness of the method is tested by making small, deliberate variations to the analytical parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) and observing the effect on the results. A robust method remains unaffected by such minor changes, ensuring its reliability in routine use.

The culmination of these steps is a comprehensive, standardized operating procedure (SOP) that details every aspect of the analysis, from sample preparation to data reporting.

Table 4: Summary of a Standardized HPLC-UV Protocol for this compound

This table provides a complete set of parameters for a validated analytical method.

| Parameter | Specification |

| Instrumentation | High-Performance Liquid Chromatography system with PDA Detector |

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile (A) and Water (B) |

| 0-20 min: 80% A -> 95% A | |

| 20-25 min: 95% A | |

| 25-30 min: 95% A -> 80% A | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 210 nm |

| Quantitation | External standard method using a 5-point calibration curve |

| Reference Standard | This compound, purity ≥ 98% |

Future Directions and Emerging Research Opportunities for Cyclokirilodiol

Exploration of Undiscovered Natural Sources and Genetic Diversity

Cyclokirilodiol has been primarily isolated from the seeds of Trichosanthes kirilowii and certain plants within the Iris genus, such as Iris tectorum. researchgate.net The Iridaceae and Cucurbitaceae families, to which these plants belong, are known for their rich and complex chemodiversity. researchgate.netresearchgate.net This suggests a significant opportunity to discover new natural sources of this compound or its close structural analogs.

Future research should focus on a systematic chemotaxonomic screening of species within the Trichosanthes and Iris genera. Furthermore, exploring the genetic diversity among different populations and varieties of known source plants, such as Iris lactea var. chinensis, could identify cultivars with significantly higher yields of the compound. researchgate.net This approach, combining genetic analysis with phytochemical screening, can pave the way for more sustainable and efficient natural sourcing.

Table 1: Known and Potential Natural Sources of this compound

| Family | Genus | Species | Status | Reference(s) |

|---|---|---|---|---|

| Cucurbitaceae | Trichosanthes | T. kirilowii | Confirmed Source | researchgate.netresearchgate.netplantaedb.com |

| Iridaceae | Iris | I. tectorum | Confirmed Source | researchgate.net |

| Iridaceae | Iris | I. lactea | Potential Source (Genetic Diversity Study) | researchgate.net |

Advancements in Biosynthetic Pathway Elucidation and Metabolic Engineering for Enhanced Production

The precise biosynthetic pathway of this compound remains unknown, which is a major bottleneck for its large-scale production and modification. Elucidating this pathway is a critical future research direction. Modern "cluster to compound" approaches can be employed, which involve identifying the biosynthetic gene cluster (BGC) responsible for its production. mdpi.com This workflow includes analyzing the genome of a source organism like T. kirilowii, identifying putative BGCs, and then using heterologous expression in hosts like Streptomyces or yeast to produce the compound. mdpi.comnih.gov Subsequent mutational analysis and feeding experiments with labeled precursors can then be used to deduce the function of each gene in the pathway. mdpi.com

Furthermore, advanced techniques such as chemoproteomics using activity-based probes can accelerate the discovery of the specific enzymes involved in the pathway by identifying proteins that directly interact with biosynthetic intermediates. frontiersin.org

Once the pathway is understood, metabolic engineering strategies can be applied to enhance production. wikipedia.org This involves optimizing genetic and regulatory processes within cells, such as overexpressing rate-limiting enzymes or blocking competing metabolic pathways to channel precursors towards this compound synthesis. wikipedia.orgnih.gov Engineering the pathway in a microbial host like Escherichia coli or Saccharomyces cerevisiae could enable scalable, cost-effective production, overcoming the limitations of extraction from natural sources. mdpi.comrsc.org

Development of Chemoinformatic and Computational Chemistry Models for this compound

Chemoinformatic and computational models offer powerful tools to accelerate this compound research by predicting its properties and interactions, thereby guiding experimental work. nih.gov Future efforts should focus on developing robust quantitative structure-activity relationship (QSAR) models. As new analogs of this compound are synthesized, QSAR models can help identify the key structural features responsible for their biological activity.

Molecular modeling techniques, such as docking and molecular dynamics simulations, have already been used to explore the binding of this compound to potential protein targets identified through network pharmacology. syncsci.com These computational studies can provide detailed insights into the binding modes and affinities, helping to prioritize targets for experimental validation. Expanding these models can help refine our understanding of how this compound interacts with biological systems. Additionally, chemoinformatic tools can be used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of this compound and its derivatives, which is crucial for early-stage drug development. nih.gov

Innovative Synthetic Methodologies for Accessing Structurally Diverse Analogs

An efficient and flexible total synthesis of this compound has not yet been reported and represents a significant challenge and opportunity for synthetic chemistry. Developing such a synthesis is paramount for confirming its structure and for producing quantities sufficient for extensive biological evaluation. Modern synthetic methodologies, including transition metal-catalyzed cascade reactions, could be pivotal in assembling the complex polycyclic cycloartane (B1207475) core. mdpi.com

Crucially, a successful synthetic strategy should be designed for flexibility, allowing for late-stage functionalization. This approach, inspired by biosynthetic processes, would enable the creation of a diverse library of this compound analogs from a common intermediate. pitt.edu Access to such a library is essential for conducting thorough structure-activity relationship (SAR) studies to identify analogs with improved potency, selectivity, or pharmacokinetic properties.

Deepening the Understanding of Molecular Mechanisms and Target Engagement

While network pharmacology has predicted potential targets for this compound, these remain computational hypotheses that require experimental validation. syncsci.comdntb.gov.ua A key future direction is the definitive identification of its direct molecular targets. Techniques such as cellular thermal shift assays (CETSA), surface plasmon resonance (SPR), and affinity chromatography coupled with mass spectrometry can be employed to identify and validate direct binding partners.

Initial studies on extracts from Fructus trichosanthis suggest effects on cell proliferation and cell cycle arrest in cancer cells. alliedacademies.org Research should, therefore, investigate the molecular mechanisms underlying these effects, focusing on key regulatory pathways in cancer, such as apoptosis and cell cycle control. Drawing parallels from related compounds like cucurbitacins, which are known to affect the cytoskeleton, could also provide valuable avenues for investigation. researchgate.net Validating predicted targets from network pharmacology studies, such as PTGS2, STAT3, and AKT1, through targeted cellular and biochemical assays is a high-priority task. syncsci.comdntb.gov.ua

Table 2: Computationally Predicted Protein Targets for this compound from Network Pharmacology Studies

| Target Protein | Predicted Role/Pathway | Reference |

|---|---|---|

| PTGS2 (COX-2) | Inflammation, Prostaglandin Synthesis | syncsci.com |

| AKT1 | Cell Survival, Proliferation (PI3K-Akt Pathway) | dntb.gov.ua |

Integration of this compound Research with Network Pharmacology Approaches

Network pharmacology provides a systems-level perspective on how a compound may exert its effects by analyzing complex "component-target-pathway" interactions. syncsci.com This approach has been successfully applied to traditional medicine formulations containing Trichosanthes kirilowii (Gualou) to propose mechanisms of action for conditions like atherosclerosis. plantaedb.comsyncsci.com

The future of this research lies in creating more sophisticated and predictive models. This can be achieved by integrating multi-omics data—such as genomics, proteomics, and metabolomics—from this compound-treated cells or tissues into the network models. This integrated approach can provide a more dynamic and comprehensive picture of the compound's biological impact, reveal potential synergistic or antagonistic interactions, and aid in the identification of novel therapeutic applications and predictive biomarkers.

Potential as a Research Tool for Elucidating Biological Pathways

Beyond its potential therapeutic applications, this compound could become a valuable research tool for basic biology. Many natural products with specific and potent mechanisms of action are used as chemical probes to dissect complex biological pathways.

If future research confirms that this compound selectively interacts with a specific protein or pathway, it could be used to study the function of that target in various cellular and disease contexts. For example, if it proves to be a highly selective inhibitor of a particular kinase or transcription factor, it would allow researchers to precisely modulate that target's activity and observe the downstream consequences. This would contribute to a deeper understanding of fundamental biological processes, demonstrating the value of this compound not just as a potential drug, but as a molecular probe for scientific discovery.

Q & A

Q. How can researchers address peer-review critiques about this compound’s purported off-target effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.